molecular formula C10H11F2NO B1474705 1-(3,5-Difluorobenzyl)azetidin-3-ol CAS No. 1594021-39-2

1-(3,5-Difluorobenzyl)azetidin-3-ol

Cat. No. B1474705
CAS RN: 1594021-39-2
M. Wt: 199.2 g/mol
InChI Key: ZAZSIYLDNLWAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3,5-Difluorobenzyl)azetidin-3-ol” is a chemical compound with the molecular formula C10H11F2NO . It has a molecular weight of 271.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 271.14 . The InChI code is 1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H .

Scientific Research Applications

Synthesis and Characterization

1-(3,5-Difluorobenzyl)azetidin-3-ol and its derivatives have been extensively studied for their synthesis and potential applications in the development of new chemical entities. Research has shown that azetidine and its derivatives, including those synthesized from azetidin-3-ols, can be valuable motifs in drug design due to their unique structural features. For instance, the synthesis of 3-Aryl-3-Sulfanyl Azetidines from N-Cbz Azetidinols demonstrates the utility of small-ring derivatives in accessing new chemical spaces for drug discovery. These compounds are synthesized via mild Fe-catalyzed thiol alkylation, indicating their potential in incorporating sulfur-containing functional groups into drug molecules (Dubois et al., 2019).

Transformation into Useful Intermediates

Azetidine derivatives have been transformed into various useful intermediates, highlighting their versatility in organic synthesis. For example, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols showcases the reactivity of azetidine derivatives under specific conditions, providing pathways to novel organic compounds (Mollet et al., 2011).

Drug Discovery and Development

The development of optimized processes for the preparation of azetidine derivatives, such as 1-Benzylazetidin-3-ol, underscores the industrial significance of these compounds. These optimized synthesis methods are crucial for the economical production of azetidine-based intermediates, which are pivotal in the synthesis of various pharmaceutical agents. The process optimization for 1-Benzylazetidin-3-ol, a starting material for substituted azetidine, demonstrates the importance of azetidine derivatives in streamlining the production of drug intermediates (Reddy et al., 2011).

Antibacterial Evaluation

Azetidine derivatives have also been evaluated for their antibacterial properties, showcasing their potential as novel antibacterial agents. The synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one highlight the bioactivity of azetidine-based compounds against various microorganisms. Such studies are indicative of the therapeutic potential of azetidine derivatives in addressing bacterial infections (Chopde et al., 2012).

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-1-7(2-9(12)3-8)4-13-5-10(14)6-13/h1-3,10,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSIYLDNLWAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorobenzyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorobenzyl)azetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(3,5-Difluorobenzyl)azetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(3,5-Difluorobenzyl)azetidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(3,5-Difluorobenzyl)azetidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(3,5-Difluorobenzyl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.